1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine 1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
Brand Name: Vulcanchem
CAS No.: 114414-96-9
VCID: VC0052087
InChI: InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1
SMILES: CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Molecular Formula: C26H52NO7P
Molecular Weight: 521.7 g/mol

1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine

CAS No.: 114414-96-9

Main Products

VCID: VC0052087

Molecular Formula: C26H52NO7P

Molecular Weight: 521.7 g/mol

1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine - 114414-96-9

CAS No. 114414-96-9
Product Name 1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
Molecular Formula C26H52NO7P
Molecular Weight 521.7 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1
Standard InChIKey MULVVBYNDZRKPA-MLBYCOPISA-N
Isomeric SMILES CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
SMILES CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Synonyms 1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
alk-1'-enylacetyl-GPC
OHEA-GPC
PubChem Compound 6449832
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator